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Compound of Interest

Compound Name: 3-Ethyl-2-phenylmorpholine

CAS No.: 100368-98-7

Cat. No.: B1498995

Get Quote

Executive Summary
3-Ethyl-2-phenylmorpholine (often referred to colloquially as Phenetrazine) represents a

critical study in homologous extension within the morpholine class of central nervous system

(CNS) stimulants. By extending the C3-substituent from a methyl (as in Phenmetrazine) to an

ethyl group, researchers observe significant shifts in steric tolerance, transporter selectivity,

and metabolic stability. This guide deconstructs the pharmacological impact of this "ethyl shift,"

analyzing how increased steric bulk at the chiral center influences binding affinity at the

Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

Chemical Architecture & Stereochemistry
The Scaffold
The molecule consists of a morpholine ring substituted at the C2 position with a phenyl ring

and at the C3 position with an ethyl group. This creates two chiral centers, resulting in four

potential stereoisomers:

(2S, 3S) & (2R, 3R):Trans-configuration.
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(2S, 3R) & (2R, 3S):Cis-configuration.

In the phenmetrazine series, the (+)-trans isomer (2S, 3S) typically exhibits the highest potency

as a monoamine releasing agent. The 3-ethyl analogue is expected to follow this

stereochemical preference, where the spatial arrangement of the ethyl group relative to the

phenyl ring dictates the "fit" within the hydrophobic pocket of the monoamine transporter.

The "Ethyl Shift" (SAR Analysis)
The transition from Methyl (C1) to Ethyl (C2) at the 3-position is the defining feature of this

molecule.

Steric Occlusion: The DAT binding site has a "Goldilocks" zone for the amine-adjacent

substituent. While the methyl group of phenmetrazine fits optimally, the ethyl group

introduces rotational freedom and steric bulk. This often results in a slightly reduced affinity (

) for DAT compared to the methyl parent, as the ethyl tail may clash with residues in the
orthosteric binding site (specifically near Asp79 or Phe76 in the human DAT model).

Lipophilicity (LogP): The addition of a methylene unit (-CH2-) increases the calculated LogP

(cLogP) by approximately 0.5 units. This enhances Blood-Brain Barrier (BBB) permeability

but may also increase non-specific binding in plasma.

Visualization of the Pharmacophore
The following diagram illustrates the key SAR zones of the molecule.
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Figure 1: Pharmacophore dissection of 3-Ethyl-2-phenylmorpholine showing the functional

roles of each structural component.

Pharmacodynamics & Mechanism of Action
Monoamine Transporter Profile
3-Ethyl-2-phenylmorpholine functions primarily as a Norepinephrine-Dopamine Releasing

Agent (NDRA).

Transporter Activity Type
Predicted Potency
vs. Phenmetrazine

Mechanism

NET Releasing Agent High (Retained)

The NET binding

pocket is generally

more tolerant of steric

bulk at the alpha-

carbon position.

DAT Releasing Agent Moderate (Reduced)

The ethyl group may

cause minor steric

clashes, slightly

reducing potency

compared to the

methyl analogue.

SERT Inactive/Weak Negligible

Like its parent, the

scaffold lacks the

requisite bulk/polarity

on the phenyl ring to

engage SERT

significantly.

Signal Transduction Pathway
The compound enters the presynaptic neuron via the transporter (acting as a substrate),

displaces vesicular monoamines via VMAT2 interaction, and reverses the direction of the

membrane transporter (DAT/NET).
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Figure 2: Mechanism of Action illustrating the substrate-based release of dopamine.

Synthesis & Derivatization
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To access 3-Ethyl-2-phenylmorpholine for SAR evaluation, a modified synthetic route based

on the standard phenmetrazine synthesis is required. The key deviation is the starting

precursor.

Synthetic Protocol (General Procedure)
Precursor: Butyrophenone (instead of Propiophenone).

Halogenation: Butyrophenone is brominated at the alpha-position to yield

-bromobutyrophenone.

Amination: The bromo-ketone is reacted with ethanolamine (or N-benzylethanolamine for

cleaner cyclization) to form the amino-ketone intermediate.

Reduction & Cyclization: The intermediate is reduced (using NaBH4 or catalytic

hydrogenation) to the amino-alcohol, which is then cyclized using an acid catalyst (e.g.,

H2SO4 or HCl) to close the morpholine ring.

Note on Stereocontrol: This route typically yields a racemic mixture of cis and trans isomers.

Separation can be achieved via fractional crystallization of the hydrochloride salts or chiral

HPLC.

Butyrophenone Alpha-Bromination
(Br2 / AcOH) Alpha-Bromobutyrophenone Amination

(Ethanolamine)
Reduction/Cyclization
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Figure 3: Synthetic pathway from Butyrophenone to the target morpholine.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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